Cas no 2229549-79-3 (2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine)

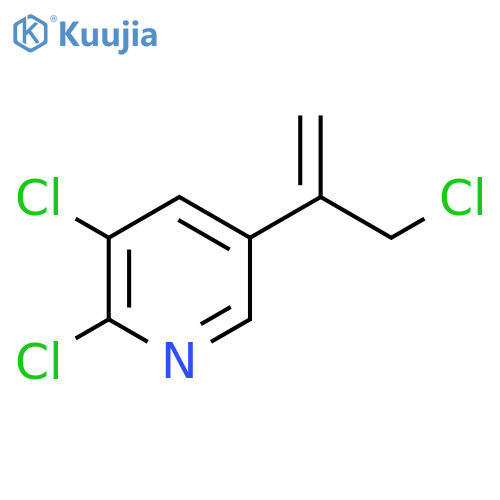

2229549-79-3 structure

商品名:2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine

2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine

- EN300-1980289

- 2229549-79-3

-

- インチ: 1S/C8H6Cl3N/c1-5(3-9)6-2-7(10)8(11)12-4-6/h2,4H,1,3H2

- InChIKey: UKEVVMDEWXZCMS-UHFFFAOYSA-N

- ほほえんだ: ClCC(=C)C1C=NC(=C(C=1)Cl)Cl

計算された属性

- せいみつぶんしりょう: 220.956582g/mol

- どういたいしつりょう: 220.956582g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 12.9Ų

2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1980289-2.5g |

2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |

2229549-79-3 | 2.5g |

$2379.0 | 2023-09-16 | ||

| Enamine | EN300-1980289-5.0g |

2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |

2229549-79-3 | 5g |

$3520.0 | 2023-05-31 | ||

| Enamine | EN300-1980289-0.05g |

2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |

2229549-79-3 | 0.05g |

$1020.0 | 2023-09-16 | ||

| Enamine | EN300-1980289-5g |

2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |

2229549-79-3 | 5g |

$3520.0 | 2023-09-16 | ||

| Enamine | EN300-1980289-1g |

2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |

2229549-79-3 | 1g |

$1214.0 | 2023-09-16 | ||

| Enamine | EN300-1980289-10.0g |

2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |

2229549-79-3 | 10g |

$5221.0 | 2023-05-31 | ||

| Enamine | EN300-1980289-0.1g |

2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |

2229549-79-3 | 0.1g |

$1068.0 | 2023-09-16 | ||

| Enamine | EN300-1980289-0.5g |

2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |

2229549-79-3 | 0.5g |

$1165.0 | 2023-09-16 | ||

| Enamine | EN300-1980289-1.0g |

2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |

2229549-79-3 | 1g |

$1214.0 | 2023-05-31 | ||

| Enamine | EN300-1980289-0.25g |

2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |

2229549-79-3 | 0.25g |

$1117.0 | 2023-09-16 |

2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

2229549-79-3 (2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量